molecular formula C14H22N2O2S B1409140 N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide CAS No. 1799602-69-9

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Cat. No. B1409140
CAS RN: 1799602-69-9
M. Wt: 282.4 g/mol
InChI Key: PKZZRLMVXYICKK-UHFFFAOYSA-N
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Description

“N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” is a chemical compound with the molecular formula C14H20N2O . It is also known by other names such as Norfentanyl, N-Phenyl-N-(4-piperidinyl)propanamide, and N-phenyl-N-piperidin-4-ylpropionamide .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide”, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is PMCBDBWCQQBSRJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” include a molecular weight of 232.3214 . More specific properties such as melting point and NMR spectrum data are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Characterization

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide and its derivatives have been explored in various synthetic pathways and structural characterizations, focusing on their potential in medicinal chemistry and drug design. For example, a study on the cross-coupling reactions of sulfonamides with bromopyridines catalyzed by CuI highlighted the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, indicating a broad applicability in synthesizing complex organic molecules (Han, 2010). Another research effort described the synthesis, structural elucidation, and biological potential of novel sulfonamide drugs, demonstrating the diverse pharmacological applications of sulfonamide derivatives in treating infections (Hussain et al., 2022).

Polymorphism and Formulation Design

Polymorphism, an aspect critical to the pharmaceutical industry, has been extensively studied in compounds related to N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide. The strategy for controlling polymorphism and monitoring solution structures via Raman Spectroscopy for a closely related compound, ASP3026, underscores the importance of selecting stable polymorphs for solid formulations, with implications for drug development and manufacturing processes (Takeguchi et al., 2015).

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been a subject of interest. A study on the synthesis and antimicrobial evaluation of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives revealed that certain compounds exhibited high activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the antimicrobial applications of sulfonamide-based compounds (Fadda et al., 2016).

Anticancer Activity

The exploration of sulfonamide derivatives in cancer research has led to promising findings. A study on the anticancer effects and molecular docking of newly synthesized isatin sulfonamide molecular hybrid derivatives against hepatic cancer cell lines demonstrated significant cytotoxicity and safety margins, indicating potential for HCC management (Eldeeb et al., 2022).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide”, is an important task of modern organic chemistry . This opens up future directions for research in this field.

properties

IUPAC Name

N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZZRLMVXYICKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
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N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
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N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
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N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
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N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Reactant of Route 6
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

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